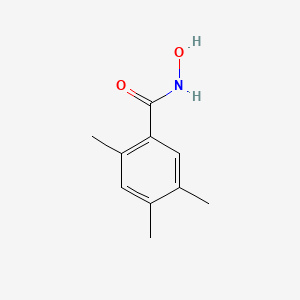

N-hydroxy-2,4,5-trimethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

114056-73-4 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-hydroxy-2,4,5-trimethylbenzamide |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11-13/h4-5,13H,1-3H3,(H,11,12) |

InChI Key |

YGEBBLXNTQWYDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)NO)C |

Origin of Product |

United States |

The Foundational Role of N Hydroxyamide Scaffolds in Chemical Biology

The N-hydroxyamide functional group, also known as a hydroxamic acid, is a cornerstone of numerous biologically active compounds. This moiety's significance stems from its ability to act as a potent metal-chelating agent, particularly for zinc ions. This characteristic is pivotal to its biological activity, as many enzymes, including histone deacetylases (HDACs), rely on a zinc-dependent mechanism. By binding to the zinc ion in the enzyme's active site, N-hydroxyamide-containing molecules can effectively inhibit enzymatic function.

This inhibitory capacity has positioned N-hydroxyamides as a critical scaffold in the development of therapeutics for a range of diseases. Notably, they are the defining feature of several approved anticancer drugs known as histone deacetylase inhibitors (HDACis). nih.govnih.govmerckmillipore.comnih.gov HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. nih.govnih.govmerckmillipore.com Beyond cancer, the therapeutic potential of N-hydroxyamides is being explored in areas such as neurodegenerative diseases, inflammation, and infectious diseases. nih.gov

The versatility of the N-hydroxyamide scaffold also extends to its role as a synthetic intermediate in organic chemistry. The reactivity of the N-hydroxy group allows for a variety of chemical transformations, enabling the synthesis of complex nitrogen-containing heterocyclic compounds.

Substituted Benzamide Derivatives: a Privileged Motif in Chemistry

Benzamide (B126), a simple molecule consisting of a benzene (B151609) ring attached to an amide group, serves as the foundation for a vast and diverse class of compounds known as substituted benzamides. The versatility of the benzamide core lies in the ability to modify its chemical and physical properties through the introduction of various substituents at different positions on the benzene ring. nanobioletters.com These modifications can profoundly influence a molecule's biological activity, making substituted benzamides a "privileged scaffold" in medicinal chemistry.

The applications of substituted benzamide derivatives are wide-ranging. They have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents, often targeting dopamine (B1211576) and serotonin (B10506) receptors. Furthermore, their utility extends to the treatment of cancer, with some derivatives showing potent antitumor activities. nih.govnanobioletters.com The specific nature and position of the substituents on the benzamide ring dictate the compound's interaction with its biological target, allowing for the fine-tuning of its pharmacological profile.

In the realm of organic synthesis, substituted benzamides are valuable building blocks. The amide group can direct further chemical reactions to specific positions on the benzene ring, facilitating the construction of complex molecular architectures.

The Research Frontier of Trimethyl Substituted Benzamide Architectures

Strategic Approaches to N-Hydroxylation in Benzamide Synthesis

The introduction of a hydroxyl group onto the nitrogen atom of a benzamide is a critical step in the synthesis of N-hydroxybenzamides. Several strategies have been developed to achieve this transformation.

One common method involves the coupling of a carboxylic acid with hydroxylamine (B1172632) or its derivatives . This can be achieved by activating the carboxylic acid. For instance, converting the carboxylic acid to an acyl chloride, which is then reacted with hydroxylamine, is a well-established route. nih.goveurjchem.com Alternatively, coupling reagents like cyanuric chloride or 1-benzotriazole carboxylic acid chloride can facilitate the direct reaction between a carboxylic acid and hydroxylamine. nih.goveurjchem.com Another approach utilizes the reaction of esters with hydroxylamine, sometimes in the presence of a catalyst like potassium cyanide. nih.gov

Direct N-hydroxylation of a pre-formed amide is a more challenging but desirable approach. Research into the metabolic pathways of N-methylbenzamides has shown that N-(hydroxymethyl) compounds can be formed in vitro, suggesting the feasibility of such a transformation. nih.gov However, these intermediates can be unstable. nih.gov The mechanism of N-hydroxylation by enzymes like cytochrome P450 is thought to proceed via a hydrogen abstraction and rebound mechanism. researchgate.netnih.gov In synthetic chemistry, achieving direct and selective N-hydroxylation of amides without affecting other parts of the molecule remains an active area of research. acs.org

A different strategy involves the ring-opening of isatoic anhydride (B1165640) with a hydroxamic acid. This one-pot procedure can yield 2-amino-N-hydroxybenzamide derivatives in good yields. tandfonline.comtandfonline.com The reaction mechanism is believed to involve the nucleophilic attack of the hydroxamic acid's nitrogen atom on the C-4 carbonyl carbon of the isatoic anhydride, leading to decarboxylation and formation of the desired product. tandfonline.com

Regioselective Functionalization of the Trimethylbenzene Core for Benzamide Formation

The synthesis of this compound requires the specific substitution pattern on the benzene (B151609) ring. This is typically achieved by starting with a pre-functionalized trimethylbenzene derivative, most commonly 2,4,5-trimethylbenzoic acid. nih.gov

The synthesis of 2,4,5-trimethylbenzoic acid itself can be accomplished through various methods. One route involves the Friedel-Crafts acylation of a suitable trimethylbenzene precursor, followed by oxidation of the resulting ketone. Another approach is the oxidation of 2,4,5-trimethylbenzaldehyde.

Once 2,4,5-trimethylbenzoic acid is obtained, it can be converted to the corresponding benzamide. A common method is to first activate the carboxylic acid, for example, by converting it to 2,4,5-trimethylbenzoyl chloride using a reagent like thionyl chloride. This acyl chloride can then be reacted with hydroxylamine or a protected hydroxylamine derivative to form the N-hydroxybenzamide.

The table below summarizes some synthetic routes to functionalized benzoic acids relevant to the formation of benzamide precursors.

| Starting Material | Reagents | Product | Reference |

| 2,4,5-Trimethoxybenzoic acid | Thionyl chloride | 2,4,5-Trimethoxybenzoyl chloride | |

| 1,2,4-Trimethoxybenzene | Carbon disulfide, Aluminum chloride, then Permanganate | 2,4,5-Trimethoxybenzoic acid | chemicalbook.com |

| Mesitaldehyde | tris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III), Oxygen | 2,4,6-Trimethylbenzoic acid | chemicalbook.com |

| 2-Iodobenzamide | 1-Hexyne, Palladium(II) acetate, Copper(I) iodide, Triphenylphosphine, Triethylamine | 2-(1-Hexynyl)benzamide | orgsyn.org |

Catalytic Systems in N-Hydroxybenzamide Derivative Synthesis

Catalysis plays a significant role in the synthesis of N-hydroxybenzamide derivatives, offering pathways to improved efficiency and selectivity. researchgate.netnih.gov

Metal catalysts are often employed in the coupling reactions to form the amide bond. For example, palladium catalysts are used in Sonogashira couplings to introduce alkynyl groups onto a benzamide core, which can be further elaborated. orgsyn.org

In the context of N-hydroxylation, while direct catalytic N-hydroxylation of amides is still a developing field, enzymatic catalysis provides a model. Cytochrome P450 enzymes can catalyze the N-hydroxylation of amines and amides. researchgate.netnih.gov Synthetic mimics of these enzymes could offer a future route to these compounds.

Furthermore, catalytic systems are crucial in the synthesis of chiral N-hydroxybenzamide derivatives. Chiral catalysts can be used to control the stereochemistry of reactions, leading to the formation of specific enantiomers. acs.orgnih.gov For instance, chiral phosphoric acids have been used to catalyze the asymmetric condensation of glyoxals and ureas to produce chiral hydantoins, a related class of compounds. nih.govrsc.org Similarly, chiral nucleophilic pyridine (B92270) catalysts have been developed for asymmetric synthesis. nih.gov

The following table highlights some catalytic systems used in the synthesis of related compounds.

| Reaction Type | Catalyst | Application | Reference |

| Asymmetric Condensation | Chiral Phosphoric Acid | Synthesis of chiral hydantoins | nih.govrsc.org |

| Asymmetric Rearrangement | Chiral DMAP (TADMAP) | Synthesis of chiral azlactones and other heterocycles | nih.gov |

| Asymmetric Epoxidation | Vanadium-bis-hydroxamic acid (V-BHA) | Epoxidation of allylic and homoallylic alcohols | nih.gov |

| Kornblum DeLaMare Rearrangement | Cinchona Alkaloid | Asymmetric synthesis of γ-hydroxyenones | nih.gov |

Stereochemical Control and Enantioselective Synthesis of N-Hydroxybenzamide Derivatives

Achieving stereochemical control is a significant challenge in the synthesis of more complex N-hydroxybenzamide derivatives, particularly those containing chiral centers. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often crucial for its biological activity.

Several strategies have been developed for the enantioselective synthesis of related chiral molecules. One approach involves the use of chiral catalysts . acs.orgnih.gov These catalysts, which are themselves chiral, can direct the reaction to favor the formation of one enantiomer over the other. youtube.com For example, chiral phosphoric acids and chiral nucleophilic pyridine catalysts have shown promise in asymmetric synthesis. nih.govrsc.orgnih.gov

Another strategy is the use of chiral auxiliaries . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

Furthermore, enzymatic reactions can be highly enantioselective. Enzymes are chiral catalysts found in nature and can be used to perform specific transformations with high stereocontrol. For example, transketolase has been engineered to catalyze the synthesis of N-aryl hydroxamic acids. doi.org

The development of chiral N-hydroxybenzamides as potential catalysts for asymmetric oxidations has also been explored. acs.orgnih.gov These compounds can be synthesized from chiral starting materials, such as amino acids, and can then be used to induce chirality in other reactions. acs.org

The following table provides examples of enantioselective synthetic methods.

| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) | Reference |

| Asymmetric Hydrogenation | Co catalyst with amine ligand | Enantioenriched hydantoins | Up to 82% ee | nih.gov |

| Asymmetric Hydrogenation | Pd, Rh, or Ir with chiral phosphine (B1218219) ligands | Enantioenriched hydantoins | Up to 98% ee | nih.gov |

| Asymmetric Condensation | Chiral Phosphoric Acid | 5-monosubstituted hydantoins | Up to 98:2 e.r. | rsc.org |

| Asymmetric Rearrangement | TADMAP (chiral DMAP) | Chiral azlactones, furanones, etc. | Practical levels of enantiomer excess | nih.gov |

| Asymmetric Kornblum DeLaMare Rearrangement | Cinchona Alkaloid | Enantioenriched 4-hydroxyenones | - | nih.gov |

Exploration of Novel Synthetic Routes and Reaction Mechanisms for this compound Formation

The quest for more efficient and versatile methods for synthesizing this compound and its analogs continues to drive research into novel synthetic routes and a deeper understanding of reaction mechanisms.

One area of exploration is the development of one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach can improve efficiency and reduce waste. The synthesis of 2-amino-N-hydroxybenzamide derivatives from isatoic anhydride and hydroxamic acids is an example of a successful one-pot procedure. tandfonline.comtandfonline.com

The investigation of novel reagents and catalysts is also a key focus. For example, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as an activating agent for carboxylic acids in the synthesis of hydroxamic acids has been reported to be a simple and high-yielding method. eurjchem.comresearchgate.net

Understanding the reaction mechanisms is crucial for optimizing existing methods and developing new ones. researchgate.netscilit.com For instance, studies on the hydrolysis of N-nitrobenzamides have revealed different mechanisms depending on the reaction conditions, including A1 processes in strong acid and hydroxide (B78521) catalysis in dilute acid. rsc.org The mechanism of the Hoffman rearrangement, which can be used to convert benzamide to aniline, involves the formation of an N-chloroamide intermediate. youtube.com

Furthermore, the direct oxidative conversion of N-acyl cyclic amines to N-acyl amino acids using a ruthenium porphyrin catalyst points towards novel C-N bond cleavage reactions that could potentially be adapted for the synthesis of N-hydroxybenzamide derivatives. nih.gov

High-Resolution Spectroscopic Characterization Techniques for Structural Confirmation

The precise molecular structure of this compound is unequivocally confirmed through the application of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not extensively published, typical chemical shifts for related benzamide structures can be inferred. For instance, in analogous compounds, aromatic protons typically resonate between δ 7.0 and 8.0 ppm, while methyl protons appear at approximately δ 2.3 ppm. rsc.org The hydroxyl and amide protons would exhibit characteristic shifts influenced by solvent and concentration. In ¹³C NMR spectra of similar benzamides, the carbonyl carbon is typically observed around δ 170 ppm, with aromatic carbons appearing in the δ 125-140 ppm range. rsc.orgchemicalbook.com The methyl carbons would have signals at lower chemical shifts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₃NO₂), the expected exact mass is 179.0946 g/mol . This technique confirms the molecular formula and aids in the identification of the compound.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Exact Mass | 179.0946 g/mol |

| CAS Number | 114056-73-4 |

| Data sourced from public chemical databases. |

X-ray Crystallographic Analysis of N-Hydroxybenzamide Analogs to Infer this compound Conformation and Packing

Studies on compounds like N-(2-hydroxy-5-methylphenyl)benzamide reveal that the central amide moiety tends to be nearly planar. researchgate.net The dihedral angles between this amide plane and the phenyl rings are typically small, indicating a relatively flat molecular conformation. researchgate.net A key feature often observed is the formation of intramolecular hydrogen bonds, for example, between the amide N-H and a hydroxyl substituent on the phenyl ring. researchgate.net

In the crystal lattice, intermolecular hydrogen bonds play a crucial role in the packing of these molecules. For instance, O-H···O hydrogen bonds can link molecules to form chains or dimers. researchgate.net These chains can be further reinforced by weaker C-H···O interactions, creating a stable three-dimensional network. researchgate.net The presence of such interactions in this compound is highly probable and would significantly influence its physical properties, such as melting point and solubility.

Quantum Chemical Calculations and Molecular Modeling of this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. nih.govnih.gov These theoretical methods can predict optimized geometries, electronic absorption spectra, and other molecular properties with a high degree of accuracy. bsu.byresearchgate.net

DFT calculations at levels such as B3LYP/6-311++G(d,p) can be used to determine the most stable conformation of the molecule and to analyze its molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.gov For similar aromatic compounds, theoretical calculations have been successfully used to correlate experimental and theoretical spectral data. researchgate.net

Molecular modeling can also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This information is valuable for understanding how the molecule interacts with other molecules and its environment.

Conformational Analysis and Investigation of Intra- and Intermolecular Interactions

The conformation of this compound is dictated by the rotational barriers around its single bonds and the potential for hydrogen bonding. The presence of the N-hydroxy group introduces the possibility of both intramolecular and intermolecular hydrogen bonds.

Vibrational Spectroscopy (FT-IR, FT-Raman) and UV-Vis Spectroscopic Characterization and Interpretation

Vibrational and electronic spectroscopy provide characteristic fingerprints of this compound, allowing for its identification and the interpretation of its bonding and electronic structure.

FT-IR and FT-Raman Spectroscopy: The vibrational spectra of this compound are characterized by specific absorption bands corresponding to its functional groups. While experimental spectra for this specific compound are not detailed in the provided search results, expected vibrational frequencies can be predicted based on data from analogous molecules. esisresearch.orgresearchgate.netnih.gov

Theoretical calculations using DFT can aid in the precise assignment of these vibrational modes. nih.govsciencepublishinggroup.com For example, a red-shift in the N-H stretching frequency in the experimental IR spectrum compared to the calculated value can indicate the presence of hydrogen bonding. esisresearch.org

The table below presents a hypothetical assignment of key vibrational frequencies for this compound based on typical values for similar compounds. nih.govmdpi.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H | 3600 - 3400 | Stretching |

| N-H | 3500 - 3300 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (methyl) | 2970 - 2850 | Stretching |

| C=O | 1680 - 1630 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-N | 1380 - 1260 | Stretching |

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl group. mdpi.com The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic ring. mdpi.com Theoretical calculations, such as Time-Dependent DFT (TD-DFT), can be employed to predict the electronic absorption spectrum and assign the observed transitions. researchgate.net For similar aromatic compounds, absorption maxima are often observed in the UV region, typically between 250 and 350 nm. bsu.byresearchgate.net

Derivatization and Scaffold Exploration for N Hydroxy 2,4,5 Trimethylbenzamide

Design and Synthesis of N-Hydroxy-2,4,5-trimethylbenzamide Analogs for Modulated Biological Activity

The design and synthesis of analogs based on the N-hydroxybenzamide scaffold are often aimed at enhancing potency and selectivity for specific biological targets, such as histone deacetylases (HDACs). While literature specifically detailing analogs of this compound is limited, extensive research on other substituted N-hydroxybenzamides provides a clear blueprint for analog design. These strategies typically involve modifications at three key positions: the cap group (the aromatic ring), the linker, and the zinc-binding group (the hydroxamic acid).

Cap Group Modifications: The 2,4,5-trimethylphenyl moiety of this compound serves as the "cap" group. In the broader class of N-hydroxybenzamide-based HDAC inhibitors, this region is extensively modified to explore interactions with the rim of the enzyme's active site. For instance, replacing the trimethyl substitution pattern with other groups can significantly impact potency and selectivity. Studies on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have shown that introducing various substituents on the terminal phenyl ring of the cap group leads to a range of inhibitory activities. nih.gov For example, derivatives with thiophene (B33073) and benzo[d] unl.ptresearchgate.netdioxole moieties have demonstrated potent antiproliferative activity. nih.gov These findings suggest that similar modifications to the 2,4,5-trimethylphenyl ring could yield analogs with modulated biological effects.

Linker Modifications: Although this compound itself lacks a linker, many potent inhibitors in this class incorporate a linker region to connect the cap group to the zinc-binding moiety. The design of novel indirubin-based N-hydroxybenzamides, N-hydroxypropenamides, and N-hydroxyheptanamides highlights the importance of the linker in achieving high potency. nih.gov By varying the length and rigidity of the linker, researchers can optimize the orientation of the zinc-binding group within the active site of the target enzyme. For example, the introduction of a propenamide or heptanamide (B1606996) linker in place of the direct benzamide (B126) connection can lead to significantly enhanced cytotoxicity against cancer cell lines. nih.gov

Synthesis of Analogs: The synthesis of N-hydroxybenzamide analogs typically involves the coupling of a carboxylic acid (or its activated form, such as an acid chloride) with hydroxylamine (B1172632) or a protected hydroxylamine derivative. For instance, a general procedure for synthesizing N-benzamide derivatives involves reacting a substituted benzoic acid with thionyl chloride to form the acid chloride, which is then reacted with a substituted amine. nanobioletters.com A similar approach can be used to synthesize N-hydroxybenzamides by using hydroxylamine as the nucleophile. The synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives was achieved by coupling the corresponding carboxylic acids with N-(4-aminophenyl)-N-hydroxyformamide. nih.gov

The table below summarizes the biological activities of various N-hydroxybenzamide and N-hydroxypropenamide analogs, illustrating the impact of structural modifications on their HDAC inhibitory and antiproliferative effects.

| Compound ID | Cap Group | Linker | Zinc-Binding Group | Target/Assay | IC50 / Activity |

| 5j | 2-Thiophenyl | Phenylpropanamido | N-Hydroxybenzamide | HCT116 cells | 0.3 µM |

| 5t | Benzo[d] unl.ptresearchgate.netdioxole | Phenylpropanamido | N-Hydroxybenzamide | A549 cells | 0.4 µM |

| 10a | Indirubin | Heptanamide | N-Hydroxyheptanamide | SW620 cells | IC50 < 0.01 µM |

| 10d | Indirubin | Heptanamide | N-Hydroxyheptanamide | NCI-H23 cells | IC50 < 0.01 µM |

| 6e | Quinazolin-4(3H)-one | Propenamide | N-Hydroxypropenamide | HDACs | Sub-micromolar IC50 |

This table is generated based on data from studies on various N-hydroxybenzamide analogs to illustrate design principles applicable to the this compound scaffold. nih.govnih.gov

Rational Design Principles for Structure-Activity Optimization within the this compound Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds based on the this compound scaffold. The primary goal is to understand how different chemical features of the molecule contribute to its interaction with a biological target, thereby guiding the design of more potent and selective analogs.

The quintessential feature of this scaffold is the hydroxamic acid moiety (-CONHOH), which is a well-established zinc-binding group (ZBG). nih.gov This group is critical for the inhibitory activity of many metalloenzymes, including HDACs, by chelating the zinc ion in the enzyme's active site. nih.gov Therefore, any modification must preserve or enhance this binding capability.

Rational design principles for this scaffold focus on:

The Cap Group: The 2,4,5-trimethylphenyl group occupies the region at the entrance of the active site pocket. Its size, shape, and electronic properties can be modified to improve interactions with surface residues of the target protein. For example, SAR studies on other N-hydroxybenzamide series have shown that introducing larger, more hydrophobic groups can enhance potency. researchgate.net Docking studies on N-heterocyclic hydroxamic acids have revealed that interactions such as hydrogen bonds and pi-stacking between the cap group (in those cases, benzimidazole (B57391) rings) and the binding pocket surface enhance inhibitory potency. rsc.org

Substitution Pattern on the Benzene (B151609) Ring: The positioning of the methyl groups (2, 4, and 5) on the benzamide ring influences the molecule's conformation and its fit within the binding site. Altering this substitution pattern or replacing the methyl groups with other functionalities (e.g., halogens, methoxy (B1213986) groups) can fine-tune the electronic and steric properties of the cap group, leading to improved activity or selectivity.

Introduction of a Linker: As mentioned previously, incorporating a linker between the trimethylphenyl ring and the N-hydroxyamide group can provide access to deeper regions of the binding pocket and optimize the orientation of the ZBG. The nature of the linker (e.g., amide, propenamide, ether) and its length are key parameters for optimization.

The following table outlines the key structural components of the this compound scaffold and the rationale for their modification in drug design.

| Structural Component | Role in Biological Activity | Rationale for Modification |

| Hydroxamic Acid | Zinc-binding group, essential for metalloenzyme inhibition. | Generally conserved, but can be replaced by other ZBGs to alter potency or selectivity. |

| Benzamide Core | Provides a rigid framework connecting the cap and ZBG. | Can be replaced with other heterocyclic or acyclic structures to explore different geometries. |

| 2,4,5-Trimethylphenyl (Cap Group) | Interacts with the surface of the enzyme's active site. | Modifications can enhance binding affinity and selectivity through hydrophobic, steric, and electronic interactions. |

Development of Bioreversible Derivatives (focusing on chemical mechanisms of activation)

A significant challenge with hydroxamic acid-containing compounds is their potential for poor pharmacokinetic properties, including metabolic instability and low cell permeability due to the polar and acidic nature of the hydroxamic acid group. researchgate.net To overcome these limitations, bioreversible derivatives, or prodrugs, are designed. These are inactive forms of the drug that are converted into the active hydroxamic acid in vivo through chemical or enzymatic processes.

Several prodrug strategies have been developed for the hydroxamic acid moiety:

O-Acylation (Ester and Carbamate Prodrugs): The hydroxyl group of the hydroxamic acid can be masked with an acyl group to form an ester or carbamate. These derivatives are typically more lipophilic, enhancing membrane permeability. Once inside the body, they are hydrolyzed by esterases to release the active hydroxamic acid. nih.govacs.org The rate of hydrolysis can be tuned by altering the steric and electronic properties of the acyl group.

Reaction with Boronic Acids: A more targeted activation mechanism involves masking the hydroxamic acid with an aryl boronic acid moiety. These prodrugs are designed to be stable under normal physiological conditions but are rapidly cleaved in environments with high levels of reactive oxygen species (ROS) or reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂) or peroxynitrite (PNT). nih.gov The mechanism involves the oxidation of the boronic acid to a phenol, which then undergoes a self-immolative cleavage to release the active hydroxamic acid. This strategy is particularly useful for targeting disease states associated with oxidative stress, such as certain cancers. nih.gov

N-Mannich Bases: Another approach involves the formation of N-Mannich bases. These derivatives can improve water solubility and are designed to release the parent drug under specific pH conditions.

pH-Sensitive Prodrugs: Some prodrugs are designed to be stable at physiological pH (7.4) but are cleaved under the mildly acidic conditions found in some tumor microenvironments or within cellular compartments like endosomes. researchgate.net For example, dioxazole derivatives of hydroxamic acids can be cleaved under acidic conditions to regenerate the parent compound. researchgate.net

The activation of these bioreversible derivatives relies on specific chemical triggers, allowing for controlled release of the active this compound.

Concluding Remarks and Future Research Directions for N Hydroxy 2,4,5 Trimethylbenzamide

Interdisciplinary Research Opportunities in N-Hydroxy-2,4,5-trimethylbenzamide Chemistry and Biology:No literature was found that discusses interdisciplinary applications or opportunities involving this compound.

Furthermore, the request for detailed data tables could not be fulfilled as no experimental data sets pertaining to this compound's biological activity or chemical properties in a research context were available.

To maintain a commitment to accuracy and avoid the generation of speculative or unsubstantiated content, the requested article cannot be produced. The core prerequisite for such an article—a body of scientific research—does not appear to exist for this compound at this time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-hydroxy-2,4,5-trimethylbenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves alkylation and acylation steps. For example, alkylation of phenolic groups (e.g., using 3,5-dimethylphenyl bromide) followed by acylation with benzoyl chloride derivatives under alkaline conditions . Optimization strategies include:

- Temperature control : Reactions at 0–5°C reduce side-product formation during acylation .

- Purification : Use preparative HPLC (as in and ) to isolate the final product with >95% purity.

- Catalyst selection : Sodium bicarbonate or triethylamine improves reaction efficiency in benzamide formation .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodology : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For instance, methyl groups at positions 2,4,5 resonate at δ 2.1–2.5 ppm, while the hydroxy group appears as a broad singlet near δ 11.6 ppm .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 208.1) and fragmentation patterns .

- HPLC : Validate purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary biological targets or activities reported for N-hydroxybenzamide derivatives?

- Methodology : Screen against disease-relevant targets using:

- Enzyme inhibition assays : For example, hydroxamic acid derivatives (like N-hydroxy-N-phenylbenzamide) inhibit metalloproteases (e.g., MMP-3) with IC₅₀ values in the nanomolar range .

- Antimicrobial testing : Evaluate minimum inhibitory concentrations (MICs) against Trypanosoma brucei or bacterial strains using microbroth dilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodology : Address variability via:

- Dose-response standardization : Use fixed protocols (e.g., 72-hour incubations for antiparasitic assays) to minimize experimental noise .

- Metabolic stability testing : Assess compound degradation in liver microsomes (e.g., half-life <30 min indicates rapid metabolism, explaining inconsistent in vivo results) .

- Structural analogs : Compare activities of derivatives (e.g., 2,4-dichloro vs. trifluoromethyl substituents) to identify critical pharmacophores .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical models?

- Methodology :

- Salt formation : Convert to hydrochloride salts (as in and ) to enhance aqueous solubility.

- Prodrug design : Mask the hydroxy group with pivaloyloxymethyl (POM) esters, which hydrolyze in vivo to release the active compound .

- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .

Q. How do substituent positions (2,4,5-methyl vs. methoxy) influence the compound’s electronic properties and reactivity?

- Methodology :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps. Methyl groups increase hydrophobicity (logP ~2.5), while methoxy groups enhance hydrogen-bonding capacity .

- X-ray crystallography : Resolve crystal structures (as in ) to correlate substituent orientation with intermolecular interactions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

- Methodology :

- LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions specific to common byproducts (e.g., dibenzoyl derivatives) .

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the hydroxamic acid group) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.